BENGHE Validation & Comparative

Check Availability & Pricing

A Comparative Clinical Landscape of ERK1/2
Inhibitors: Tizaterkib in Focus

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Tizaterkib

Cat. No.: B605742

For Immediate Release

In the rapidly evolving landscape of targeted oncology, inhibitors of the extracellular signal-
regulated kinases 1 and 2 (ERK1/2) are emerging as a promising therapeutic strategy for
tumors harboring mutations in the RAS/RAF/MEK/ERK signaling cascade. This guide provides
a comparative overview of Tizaterkib (ATG-017/AZD0364) and other notable ERK1/2 inhibitors
currently in clinical development, with a focus on available clinical trial data, experimental
protocols, and mechanism of action.

The Role of ERK1/2 in Oncology

The RAS/RAF/MEK/ERK pathway, also known as the Mitogen-Activated Protein Kinase
(MAPK) pathway, is a critical signaling cascade that regulates cell proliferation, differentiation,
and survival. Hyperactivation of this pathway, often driven by mutations in genes such as BRAF
and RAS, is a key oncogenic driver in a multitude of cancers. As the final kinases in this
cascade, ERK1 and ERK2 represent a critical node for therapeutic intervention, offering a
potential strategy to overcome both primary and acquired resistance to upstream inhibitors
(e.g., BRAF and MEK inhibitors).

Tizaterkib (ATG-017/AZD0364): A Novel ERK1/2
Inhibitor
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Tizaterkib is an orally bioavailable, selective inhibitor of ERK1 and ERK2. By binding to and
inhibiting the activity of these kinases, Tizaterkib prevents the phosphorylation of downstream
substrates, thereby blocking the pro-proliferative and pro-survival signals of the MAPK

pathway.

A first-in-human, open-label, Phase 1 dose-escalation study (ERASER, NCT04305249)
evaluated the safety, pharmacokinetics, and preliminary efficacy of Tizaterkib in patients with
refractory advanced solid tumors harboring activating alterations in the RAS-MAPK pathway.
The trial established a maximum tolerated dose (MTD) and provided initial insights into the
safety and anti-tumor activity of this agent. While the trial was terminated due to a
reprioritization of the developer's pipeline, the data presented at the 2024 American Society of
Clinical Oncology (ASCO) Annual Meeting offers valuable information for the field.

Comparative Analysis of ERK1/2 Inhibitors in
Clinical Trials

To provide a clear comparison, this guide summarizes the available Phase 1 clinical trial data
for Tizaterkib and other prominent ERK1/2 inhibitors: Ulixertinib (BVD-523), LY3214996,
ASTX029, and Ravoxertinib (GDC-0994).

Table 1: Comparison of Phase 1 Efficacy Data for Select
ERK1/2 Inhibitors
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CR: Complete Response; PR: Partial Response; SD: Stable Disease; NSCLC: Non-Small Cell

Lung Cancer.

Table 2: Comparison of Phase 1 Safety Profiles for
Select ERK1/2 Inhibitors

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Inhibitor

Recommended
Phase 2 Dose
(RP2D) / MTD

Common Treatment-
Related Adverse
Events (TRAES)

Dose-Limiting
Toxicities (DLTSs)

Tizaterkib (ATG-017)

20mg BID (MTD)[1]

Gastrointestinal, skin,
and ocular adverse

events[2]

Grade 3 diarrhea,
grade 3 retinopathy,
grade 3 acneiform
dermatitis, grade 2
blurred vision (at
doses >20mg BID)[1]

Ulixertinib (BVD-523)

600mg BID (RP2D)

Diarrhea (48%),
fatigue (42%), nausea
(41%), dermatitis

acneiform (31%)

Not specified in

provided results

Not specified in
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LY3214996 ) ] ) increased creatinine,
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G3rash > 7 days,
renal failure
Grade 2 central
) Ocular AEs, nausea, serous retinopathy,
ASTX029 200mg daily (RDE)

diarrhea, fatigue, rash

grade 3

maculopapular rash

Ravoxertinib (GDC-
0994)

Not specified in

provided results

Not specified in

provided results

Not specified in

provided results

BID: Twice daily; MTD: Maximum Tolerated Dose; RP2D: Recommended Phase 2 Dose; RDE:
Recommended Dose for Expansion; AEs: Adverse Events.

Experimental Protocols: A Look at Phase 1 Trial

Designs
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The clinical development of these ERK1/2 inhibitors typically follows a standard Phase 1 dose-
escalation design to determine safety, tolerability, and the MTD or RP2D.

Tizaterkib (ERASER Trial - NCT04305249) Monotherapy
Dose Escalation:

o Objective: To evaluate the safety, pharmacokinetics, and MTD of Tizaterkib in patients with
refractory advanced solid tumors.

o Design: A 3+3 dose-escalation design was employed. Patients with solid tumors harboring
activating alterations in the RAS-MAPK pathway were enrolled in sequential cohorts at
increasing doses of Tizaterkib.

» Methodology: Tizaterkib was administered orally on a continuous dosing schedule. Safety
was assessed by monitoring for treatment-emergent adverse events (TEAES) and DLTs.
Efficacy was evaluated based on Response Evaluation Criteria in Solid Tumors (RECIST)
v1.1. Pharmacokinetic parameters were also assessed.[1]
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Caption: Generalized Phase 1 Dose-Escalation Workflow for ERK1/2 Inhibitors.

Signaling Pathway Inhibition

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b605742?utm_src=pdf-body
https://www.benchchem.com/product/b605742?utm_src=pdf-body
https://www.benchchem.com/product/b605742?utm_src=pdf-body
https://www.benchchem.com/product/b605742?utm_src=pdf-body
https://www.researchgate.net/publication/381164979_Results_of_a_first-in-human_dose-escalation_phase_1_study_of_the_ERK12_inhibitor_ATG-017_in_patients_with_advanced_solid_tumors
https://www.benchchem.com/product/b605742?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

All the compared inhibitors target the terminal kinases in the MAPK pathway, ERK1 and ERK2.
The intended mechanism is to block the phosphorylation of numerous downstream substrates
that are involved in cell cycle progression and survival.
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Caption: Simplified MAPK Signaling Pathway and the Target of ERK1/2 Inhibitors.

Discussion and Future Directions

The clinical data gathered to date for Tizaterkib and other ERK1/2 inhibitors demonstrates a
consistent safety profile characterized by manageable gastrointestinal, dermatological, and
ocular toxicities. This class of agents has shown preliminary signs of anti-tumor activity in
heavily pre-treated patient populations with diverse tumor types harboring MAPK pathway
alterations.

The partial response observed with Tizaterkib in a patient with a KRAS G12V mutation is
encouraging, as KRAS-mutant cancers have historically been challenging to treat. While the
overall response rate for Tizaterkib in this small Phase 1 study was modest, the achievement
of stable disease in over a third of patients suggests a potential for disease control.

Direct cross-trial comparisons are inherently limited by differences in patient populations, study
designs, and the small sample sizes of these early-phase trials. However, the collective data
suggests that ERK1/2 inhibition is a valid therapeutic strategy. Future research will likely focus
on identifying predictive biomarkers to select patients most likely to benefit from these therapies
and exploring rational combination strategies to enhance efficacy and overcome resistance.
The ongoing investigation of Tizaterkib in combination with the immune checkpoint inhibitor
nivolumab is a prime example of such a strategy, aiming to leverage potential synergies
between MAPK pathway inhibition and immunotherapy.

Need Custom Synthesis?
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 To cite this document: BenchChem. [A Comparative Clinical Landscape of ERK1/2 Inhibitors:
Tizaterkib in Focus]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605742#tizaterkib-versus-other-erk1-2-inhibitors-in-
clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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